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Compound of Interest

Compound Name: 2,2'-Methylenebis(4-t-butylphenol)

Cat. No.: B3057375 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary
This technical guide provides a comprehensive overview of the current state of knowledge

regarding the endocrine disruption potential of 2,2'-Methylenebis(4-t-butylphenol) (CAS No.

119-47-1), a chemical commonly used as an antioxidant. This document synthesizes available

in vitro and in vivo data, details relevant experimental methodologies, and presents key

signaling pathways and experimental workflows through structured data tables and graphical

representations. While in vivo studies indicate a potential for reproductive toxicity at high

doses, the available in vitro data on direct interactions with specific endocrine pathways, such

as androgenic, thyroidal, and steroidogenic pathways, are limited. This guide aims to

consolidate the existing information to inform future research and risk assessment activities.

Chemical Identity
Chemical Name: 2,2'-Methylenebis(4-tert-butylphenol)

CAS Number: 119-47-1[1]

Synonyms: 2,2'-Methylenebis(6-tert-butyl-p-cresol), Antioxidant 2246, AO 2246[2]

Molecular Formula: C₂₃H₃₂O₂
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Molecular Weight: 340.5 g/mol [2]

Structure:

In Vitro Endocrine Disruption Potential
The available in vitro data on the endocrine disruption potential of 2,2'-Methylenebis(4-t-
butylphenol) is limited. The primary focus of existing studies has been on its estrogenic

activity.

Estrogen Receptor Activity
Multiple sources indicate that 2,2'-Methylenebis(4-t-butylphenol) does not exhibit estrogenic

activity. An in vitro estrogen receptor (ER) alpha-binding assay showed no estrogenic

activity[1]. This is further supported by data from the U.S. Environmental Protection Agency's

(EPA) ToxCast program, which shows a very low ER agonist area under the curve (AUC) value,

suggesting inactivity.

Table 1: Summary of In Vitro Estrogen Receptor Activity Data

Assay Type Endpoint Result Reference

Estrogen Receptor

Alpha-Binding Assay
Estrogenic Activity No activity reported [1]

ToxCast ER Agonist

Model

Area Under Curve

(AUC)
0.00113 [3]

Androgen Receptor, Thyroid Hormone Receptor, and
Steroidogenesis Activity
A comprehensive search of publicly available literature and databases did not yield any

quantitative in vitro data for 2,2'-Methylenebis(4-t-butylphenol) concerning its direct

interaction with the androgen receptor (AR), thyroid hormone receptor (TR), or its potential to

interfere with steroidogenesis (e.g., in the H295R assay). This represents a significant data gap

in the endocrine disruption profile of this chemical.
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In Vivo Reproductive and Developmental Toxicity
In vivo studies in animal models provide valuable information on the potential for a substance

to cause adverse effects on the reproductive and endocrine systems.

Reproductive Toxicity
A reproduction/developmental toxicity screening study conducted in rats according to OECD

Test Guideline 421 showed effects on both male and female reproductive parameters at higher

dose levels.

Table 2: Summary of In Vivo Reproductive Toxicity Data in Rats (OECD TG 421)

Parameter
NOAEL (mg/kg
bw/day)

LOAEL (mg/kg
bw/day)

Observed
Effects at
LOAEL and
Above

Reference

Male

Reproductive

Toxicity

12.5[4] 42.3

Testicular

toxicity,

degeneration of

spermatids,

vacuolation of

Sertoli cells.[4]

[4]

Female

Reproductive

Toxicity

50[4] 200

Decrease in the

number of

corpora lutea,

implantation

scars, and pups

born.[4]

[4]

Developmental Toxicity
Developmental toxicity studies in rats have been conducted to assess the potential for adverse

effects on the developing fetus.

Table 3: Summary of In Vivo Developmental Toxicity Data in Rats
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Study Type
NOAEL (mg/kg
bw/day)

LOAEL (mg/kg
bw/day)

Observed
Effects at
LOAEL and
Above

Reference

Teratogenicity

Study (Oral

Gavage)

187 (Maternal

Toxicity)
375

Maternal toxicity

(hair fluffing,

diarrhea,

suppressed body

weight gain),

slight increase in

fetal death. No

teratogenic

effects.

Reproduction/De

velopmental

Toxicity

Screening

(OECD TG 421)

200 800

Low body weight

gain of offspring

and increased

number of

stillbirths.[4]

[4]

Experimental Protocols
Detailed methodologies for key in vitro and in vivo assays relevant to endocrine disruptor

testing are outlined below.

In Vitro Assays
This assay is designed to identify substances that can act as agonists or antagonists to the

estrogen receptor alpha (ERα).

Principle: The assay utilizes a recombinant cell line (e.g., HeLa-9903) that contains a human

ERα and a reporter gene (e.g., luciferase) linked to an estrogen-responsive element. When

an estrogenic substance binds to the ERα, the complex binds to the responsive element and

activates the transcription of the reporter gene, leading to a measurable signal (e.g.,

luminescence).

Procedure:
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Cell Culture: The recombinant cells are cultured in a multi-well plate format.

Chemical Exposure: The cells are exposed to a range of concentrations of the test

chemical, along with a vehicle control and a reference estrogen (e.g., 17β-estradiol).

Incubation: The plates are incubated to allow for receptor binding and reporter gene

expression.

Signal Detection: After incubation, the cells are lysed, and the activity of the reporter gene

product is measured.

Data Analysis: The response is expressed as a fold induction over the vehicle control, and

concentration-response curves are generated to determine the EC₅₀ (half-maximal

effective concentration) for agonists or IC₅₀ (half-maximal inhibitory concentration) for

antagonists.

This assay identifies substances that can act as agonists or antagonists to the androgen

receptor (AR).

Principle: Similar to the ER transactivation assay, this test uses a recombinant cell line (e.g.,

AR-EcoScreen™) containing the human AR and an androgen-responsive reporter gene.

Binding of an androgenic substance to the AR initiates a cascade leading to the expression

of the reporter gene.

Procedure:

Cell Culture: The specified cell line is cultured in multi-well plates.

Chemical Exposure: Cells are treated with various concentrations of the test chemical. For

antagonist testing, the chemical is co-incubated with a known AR agonist (e.g.,

dihydrotestosterone).

Incubation: Plates are incubated to allow for cellular response.

Signal Detection: The activity of the reporter gene product is quantified.
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Data Analysis: Results are analyzed to determine the agonistic or antagonistic potential of

the test substance, with calculation of EC₅₀ or IC₅₀ values.

This in vitro assay is used to screen for chemicals that affect the production of steroid

hormones.

Principle: The human adrenal carcinoma cell line H295R is used as it expresses most of the

key enzymes involved in steroidogenesis. The assay measures the production of

testosterone and estradiol after exposure to a test chemical.

Procedure:

Cell Culture: H295R cells are cultured in multi-well plates.

Chemical Exposure: Cells are exposed to a range of concentrations of the test chemical

for 48 hours.

Hormone Measurement: After exposure, the cell culture medium is collected, and the

concentrations of testosterone and estradiol are measured using methods like ELISA or

LC-MS/MS.

Cell Viability: A cell viability assay is performed to ensure that the observed effects on

hormone production are not due to cytotoxicity.

Data Analysis: Hormone concentrations are compared to a vehicle control to determine if

the test chemical induces or inhibits steroidogenesis.

In Vivo Assays
This in vivo screening test provides information on the effects of a test substance on male and

female reproductive performance and on the development of the offspring.

Principle: The test substance is administered to male and female rats before, during, and

after mating. The animals are observed for effects on fertility, pregnancy, maternal and

paternal behavior, and the growth and development of the F1 generation.

Procedure:
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Dosing: The test substance is administered daily by an appropriate route (e.g., oral

gavage) to several groups of animals at different dose levels.

Mating: After a pre-mating dosing period, one male and one female from the same dose

group are paired for mating.

Observation: Animals are observed for clinical signs of toxicity, effects on the estrous

cycle, mating behavior, and pregnancy outcomes.

Litter Examination: Pups are examined for viability, growth, and any developmental

abnormalities.

Necropsy: Parental animals and offspring are subjected to a gross necropsy, and

reproductive organs are examined histopathologically.

This study is designed to assess the potential of a substance to cause malformations in

developing fetuses.

Principle: Pregnant female rats are dosed with the test substance during the period of

organogenesis (gestation days 6-15). The dams are euthanized just before term, and the

fetuses are examined for external, visceral, and skeletal abnormalities.

Procedure:

Dosing: The test substance is administered daily, typically by oral gavage, to pregnant

dams at several dose levels.

Maternal Observation: Dams are monitored for clinical signs of toxicity, body weight

changes, and food consumption.

Fetal Examination: Near the end of gestation, dams are euthanized, and the uterus is

examined to determine the number of implantations, resorptions, and live and dead

fetuses. Fetuses are weighed and examined for external, visceral, and skeletal

malformations.
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Conclusion
The available data on the endocrine disruption potential of 2,2'-Methylenebis(4-t-butylphenol)
is incomplete. While in vitro evidence suggests a lack of estrogenic activity, there is a

significant data gap regarding its potential to interact with androgen and thyroid hormone

pathways, as well as its effects on steroidogenesis. In vivo studies in rats indicate that at high

doses, the substance can cause reproductive toxicity in both males and females, and

developmental effects in offspring. The observed testicular toxicity in males warrants further

investigation to determine if this is mediated through an endocrine-related mechanism. Further

research employing standardized in vitro assays is crucial to fully characterize the endocrine

disruption potential of 2,2'-Methylenebis(4-t-butylphenol) and to inform a comprehensive risk

assessment.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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